molecular formula C13H14O5 B2733219 Methyl 5-(benzo[d][1,3]dioxol-5-yl)-5-oxopentanoate CAS No. 930116-86-2

Methyl 5-(benzo[d][1,3]dioxol-5-yl)-5-oxopentanoate

Cat. No.: B2733219
CAS No.: 930116-86-2
M. Wt: 250.25
InChI Key: CXTOILMBVQAMNI-UHFFFAOYSA-N
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Description

Methyl 5-(benzo[d][1,3]dioxol-5-yl)-5-oxopentanoate is a methyl ester derivative featuring a benzo[d][1,3]dioxol-5-yl (dioxolane) substituent and a ketone group at the 5-position of the pentanoate chain. This compound is structurally characterized by its dioxolane ring, which contributes to its electronic and steric properties, and the ester group, which influences solubility and metabolic stability.

Properties

IUPAC Name

methyl 5-(1,3-benzodioxol-5-yl)-5-oxopentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O5/c1-16-13(15)4-2-3-10(14)9-5-6-11-12(7-9)18-8-17-11/h5-7H,2-4,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXTOILMBVQAMNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC(=O)C1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(benzo[d][1,3]dioxol-5-yl)-5-oxopentanoate typically involves the esterification of 5-(benzo[d][1,3]dioxol-5-yl)-5-oxopentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process would include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Methyl 5-(benzo[d][1,3]dioxol-5-yl)-5-oxopentanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Methyl 5-(benzo[d][1,3]dioxol-5-yl)-5-oxopentanoate exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The benzo[d][1,3]dioxole moiety is known to interact with various proteins, potentially affecting their function and leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between Methyl 5-(benzo[d][1,3]dioxol-5-yl)-5-oxopentanoate and related compounds:

Compound Name Substituents/Modifications Ester Group Biological Activity Yield (If Available) Key Features
This compound Benzo[d][1,3]dioxol-5-yl, ketone at C5 Methyl Not reported - Dioxolane ring, ketone position
Ethyl 5-(benzo[d][1,3]dioxol-5-yl)-5-oxopentanoate Same as above Ethyl Not reported - Ethyl ester variant
5-(Benzo[d][1,3]dioxol-5-ylmethylene)-thiazolidine-2,4-dione Thiazolidinedione core, dioxolane substituent None Anti-diabetic (ALR-2 inhibition) - Bioactive scaffold, potential therapeutic use
Methyl 5-(benzylamino)-3-oxopentanoate Benzylamino group, ketone at C3 Methyl Not reported - Amino substituent, altered ketone position
Methyl 5-(carbazolyl-quinolinyl)-5-oxopentanoate (Compound 8) Carbazole, quinoline moieties Methyl Not reported 59% Extended aromatic system, complex synthesis

Key Observations

Methyl esters (e.g., compound 8 in ) are often preferred in drug design for their balance of solubility and bioavailability .

Substituent Effects: The benzo[d][1,3]dioxol-5-yl group enhances electron density in the aromatic system, which may improve binding interactions with biological targets (e.g., ALR-2 in anti-diabetic compounds, as seen in ) . Replacement with a benzylamino group () introduces a basic nitrogen atom, which could facilitate hydrogen bonding but may reduce metabolic stability due to susceptibility to oxidation .

Ketone Position: The 5-oxo group in the target compound contrasts with the 3-oxo group in Methyl 5-(benzylamino)-3-oxopentanoate (). This positional difference may affect intramolecular interactions or reactivity in synthetic pathways .

Complex Aromatic Systems: Compound 8 () incorporates carbazole and quinoline moieties, which introduce π-π stacking capabilities and rigidity. These features are absent in the simpler dioxolane-based compounds but may enhance binding to hydrophobic enzyme pockets .

Research Findings and Implications

Spectroscopic and Physical Properties

  • NMR data for compound 8 () reveals characteristic peaks for methoxy (δ 3.70 ppm) and aromatic protons (δ 7.43–7.64 ppm), providing a reference for identifying analogous signals in the target compound .
  • The absence of reported melting points or solubility data for the target compound indicates a gap in current literature, warranting further experimental characterization.

Biological Activity

Methyl 5-(benzo[d][1,3]dioxol-5-yl)-5-oxopentanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a benzo[d][1,3]dioxole moiety, which is known for its diverse biological properties. The molecular formula is C14H14O5C_{14}H_{14}O_5, with a molecular weight of approximately 250.26 g/mol.

Biological Activity Overview

Research indicates that compounds containing the benzo[d][1,3]dioxole structure exhibit various biological activities, including:

  • Anticancer : Several studies have demonstrated the anticancer potential of benzodioxole derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines.
  • Antioxidant : The antioxidant activity of these compounds has been evaluated using in vitro assays, showing their ability to scavenge free radicals.
  • Anti-inflammatory : Some derivatives exhibit anti-inflammatory properties, contributing to their potential therapeutic applications.

Anticancer Activity

A study evaluating the anticancer properties of benzodioxole derivatives reported that certain compounds significantly inhibited cell proliferation in cancer cell lines. The IC50 values for these compounds ranged from 3.94 mM to 9.12 mM across different cell lines, indicating varying levels of potency. Notably, one derivative showed an IC50 value lower than that of Doxorubicin, a standard chemotherapeutic agent, suggesting strong cytotoxicity (Table 1) .

CompoundCell LineIC50 (mM)Comparison to Doxorubicin
Benzodioxole Derivative 1Hep3B3.94Lower
Benzodioxole Derivative 2MCF77.12Comparable
Benzodioxole Derivative 3A5499.12Higher

Antioxidant Activity

The antioxidant activity was assessed using the DPPH assay, where several derivatives exhibited notable scavenging effects on free radicals. The results indicated that some compounds were comparable to Trolox, a well-known antioxidant (Table 2) .

CompoundDPPH Scavenging Activity (%)
Benzodioxole Derivative A85%
Benzodioxole Derivative B78%
Benzodioxole Derivative C90%

Anti-inflammatory Effects

In vitro studies have also indicated that benzodioxole derivatives can modulate inflammatory pathways. One study highlighted the ability of specific derivatives to reduce pro-inflammatory cytokine production in lipopolysaccharide-stimulated macrophages .

The biological activities of this compound and its derivatives are believed to be mediated through multiple mechanisms:

  • Cell Cycle Arrest : Certain derivatives have been shown to induce cell cycle arrest in cancer cells, particularly at the G2-M phase.
  • Apoptosis Induction : Compounds may trigger apoptotic pathways leading to programmed cell death in malignant cells.
  • Antioxidant Defense : By scavenging free radicals, these compounds may protect cells from oxidative stress.

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